molecular formula C14H19N3O2 B2983289 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2034444-46-5

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B2983289
CAS No.: 2034444-46-5
M. Wt: 261.325
InChI Key: LEFJQACZXQPKQX-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by their coupling with the butenone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridazine: Shares the pyridazine ring but lacks the pyrrolidine and butenone moieties.

    Pyrrolidinone derivatives: Contain the pyrrolidine ring but differ in other structural aspects.

    Butenone derivatives: Feature the butenone moiety but lack the pyridazine and pyrrolidine rings.

Uniqueness

3-Methyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

3-methyl-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)8-14(18)17-7-6-12(9-17)19-13-5-4-11(3)15-16-13/h4-5,8,12H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFJQACZXQPKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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